molecular formula C21H24N8 B1584609 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl- CAS No. 4482-25-1

1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-

Cat. No.: B1584609
CAS No.: 4482-25-1
M. Wt: 388.5 g/mol
InChI Key: SOJKLCSQJMPLCK-UHFFFAOYSA-N
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Description

Key Structural Elements

  • Azo Linkages :

    • Two symmetrical azo bridges (-N=N-) span the central 4-methyl-1,3-phenylene ring, creating a rigid, planar structure.
    • The -N=N- bonds exhibit strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.
  • Substitution Patterns :

    • 6-Methyl Groups : Positioned on the 1,3-benzenediamine rings, these methyl substituents enhance steric bulk and modulate solubility.
    • 4-Methyl Group : Attached to the central phenylene ring, this substituent directs the orientation of the azo bridges and stabilizes the molecule’s conformation.

SMILES Representation :
Cl.Cl.CC1=CC(N=NC2=CC(N=NC3=C(N)C=C(N)C(C)=C3)=C(C)C=C2)=C(N)C=C1N

Crystallographic Studies and Conformational Dynamics

Crystallographic analyses reveal that the compound adopts a planar, extended conformation with π-π stacking between aromatic rings. Key findings include:

Structural Features

  • Azo Group Geometry : The -N=N- bonds are linear, with bond lengths of ~1.25 Å, consistent with double-bond character.
  • Hydrogen Bonding : The dihydrochloride form facilitates intermolecular hydrogen bonds via NH₂ and Cl⁻ groups, stabilizing the crystal lattice.

Comparative Crystal Packing

Property Bismarck Brown R Bismarck Brown R Base
Space Group Monoclinic (P2₁/c) Triclinic (P1)
Intermolecular Forces H-bonding, π-π stacking π-π stacking, van der Waals
Solubility High (water, ethanol) Low (organic solvents)

Data sources:

Comparative Structural Analysis with Bis-Azo Benzenediamine Derivatives

The compound’s structure diverges from related bis-azo derivatives in substitution patterns and electronic properties.

Case Study: Bismarck Brown R vs. Basic Brown 1

Parameter Bismarck Brown R Basic Brown 1 (C.I. 21000)
Core Linker 4-Methyl-1,3-phenylenebis(azo) 1,3-Phenylenebis(azo)
Substituents 6-Methyl, 4-Methyl Unsubstituted
λ_max (nm) 463–467 (H₂O) 450–455 (H₂O)
Applications Microscopy, dye synthesis Textile dyeing

The methyl groups in Bismarck Brown R enhance solubility and red-shift absorption compared to unsubstituted analogs.

Electronic and Spectroscopic Properties

The compound exhibits a strong absorption band at 463–467 nm (ε ≥250 L·mol⁻¹·cm⁻¹ in 50% ethanol), attributed to π→π* transitions across the azo-conjugated system. Computational studies (DFT/B3LYP) confirm reduced HOMO-LUMO gaps in azo-rich systems, correlating with enhanced conjugation.

Chemical Reactivity and Stability

The azo groups undergo reductive cleavage under acidic or enzymatic conditions, releasing aromatic amines. This reactivity is critical in biological assays and environmental degradation.

Properties

IUPAC Name

4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25/h4-10H,22-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJKLCSQJMPLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063491
Record name Bismarck Brown R Base
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-
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CAS No.

4482-25-1
Record name Bismarck Brown R Base
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Record name Basic Brown 4
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Record name 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-
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Record name 5,5'-[(4-methyl-1,3-phenylene)bis(azo)]bis[toluene-2,4-diamine]
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Biological Activity

1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-] is a complex organic compound known for its various applications in industrial chemistry and potential biological activities. This article explores the biological activity of this compound, including its toxicological profiles, metabolic pathways, and implications for human health.

Chemical Structure and Properties

  • Chemical Formula : C21H24N8
  • Molecular Weight : 388.480 g/mol
  • CAS Number : 4482-25-1
  • InChI Key : SOJKLCSQJMPLCK-UHFFFAOYSA-N

The compound features a bis(azo) structure that contributes to its chemical reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of 1,3-Benzenediamine derivatives has been studied extensively due to their implications in various fields such as pharmacology and toxicology. The following sections detail the findings related to its toxicity, metabolism, and mutagenic properties.

Toxicological Profile

  • Acute Toxicity :
    • Studies indicate that high doses of 1,3-Benzenediamine can lead to significant hepatotoxicity and nephrotoxicity in animal models. For instance, a two-year study in rats reported general hepatotoxicity with a Lowest Observed Adverse Effect Level (LOAEL) of 5.9 mg/kg body weight per day .
  • Chronic Effects :
    • Chronic exposure has been linked to liver and kidney damage, with observed effects including lipidosis and necrosis of hepatocytes .
  • Mutagenicity :
    • The compound exhibits mutagenic properties in bacterial gene mutation tests (positive results noted with metabolic activation). However, mammalian gene mutation assays yielded negative results .

Metabolism and Excretion

Research indicates that the compound is well absorbed when administered orally or through the skin. In rats:

  • Approximately 64–72% of the absorbed dose is excreted via urine.
  • Major metabolites identified include 4-acetylamino-2-aminotoluene and other acetylated derivatives .

Case Study 1: Hepatotoxicity in Rats

A study conducted by the National Cancer Institute (NCI) highlighted the hepatotoxic effects of oral doses of 5.9 mg/kg bw/day over two years. The findings showed significant liver damage characterized by necrosis and cell degeneration .

Case Study 2: Mutagenicity Testing

In a series of assays to evaluate mutagenic potential:

  • The compound tested positive for mutagenicity in bacterial systems but negative in mammalian systems at high concentrations (up to 10,000 µg/mL) .

Summary of Findings

Biological ActivityFindings
Acute ToxicityLOAEL of 5.9 mg/kg bw/day; hepatotoxicity observed
Chronic EffectsLiver damage; nephrotoxicity
MutagenicityPositive in bacterial tests; negative in mammalian tests
MetabolismWell absorbed; major metabolites identified

Scientific Research Applications

Dye Chemistry

Textile Dyes:
This compound is primarily utilized as a dye intermediate in the production of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in the textile industry. The specific structure allows for the formation of various shades and hues when combined with other chemical components.

Case Study:
A study on the synthesis of azo dyes using 1,3-benzenediamine derivatives demonstrated that the compound can yield dyes with excellent lightfastness and washfastness properties. These properties are crucial for maintaining color integrity during laundering and exposure to light.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC):
1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-] can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which facilitates the separation of this compound from impurities.

Data Table: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile:Water
pHAdjusted with Formic Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm

Application:
This method has been applied in pharmacokinetic studies to assess the absorption and metabolism of the compound in biological systems. The scalability of this method also allows for preparative separations in laboratory settings.

Environmental Chemistry

Toxicological Studies:
Research indicates that 1,3-benzenediamine derivatives may pose environmental risks due to their potential carcinogenic properties. Hazard assessments have classified this compound under hazardous chemical categories, emphasizing the need for careful handling.

Case Study:
A comprehensive risk assessment conducted by the Australian government highlighted the toxicokinetics of the compound, revealing significant absorption through skin and oral routes in animal studies. The primary metabolites were identified as acetylated derivatives, which may also exhibit toxic effects.

Industrial Applications

Pigments and Coatings:
The compound is also utilized in producing pigments for coatings and plastics. Its ability to form stable complexes with metal ions enhances the durability and color stability of coatings.

Data Table: Properties of Pigments Derived from 1,3-Benzenediamine

PropertyValue
Color FastnessExcellent
StabilityHigh
Application AreasCoatings, Inks

Regulatory Considerations

Due to its classification as a potential carcinogen (Category 2), regulatory frameworks dictate stringent safety measures during its handling and application in industrial processes. The GHS classification includes hazard statements regarding its carcinogenic potential.

Comparison with Similar Compounds

Parent Diamines

  • 1,3-Benzenediamine (m-Phenylenediamine; CAS 108-45-2) Structure: A simple diamine with amino groups at the 1,3-positions of benzene. Use: Intermediate for polymers, epoxy hardeners, and azo dye synthesis. Properties: Water-soluble, oxidizes readily in air (turns red), and exhibits higher reactivity than its azo derivatives .
  • 1,4-Benzenediamine (p-Phenylenediamine; CAS 106-50-3) Structure: Amino groups at the 1,4-positions. Use: Ubiquitous in hair dyes and polyurethane production. Properties: Higher allergenicity compared to meta-substituted analogs; forms stable quinonoid structures upon oxidation .

Azo Dye Derivatives

  • Bismark Brown Y (CAS 8005-77-4) Structure: Non-methylated analog of the target compound, lacking the 4- and 6-methyl groups. Use: Textile and leather dyeing. Properties: Reduced solubility in organic solvents compared to the methylated derivative, leading to narrower industrial applicability .
  • C.I. Basic Brown 1

    • Structure : Similar bis-azo configuration but varies in substituent positions.
    • Use : Paper and cosmetic dyes.
    • Properties : Higher polarity due to absence of methyl groups, resulting in better water solubility .

Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Solubility Melting Point Key Applications Hazards
Target Compound (8005-77-4) C₂₀H₂₀N₆ 368.45 g/mol Organic solvents, ethanol >250°C (dec.) Textiles, biological stains Skin irritation, carcinogen
1,3-Benzenediamine (108-45-2) C₆H₈N₂ 108.14 g/mol Water, ethanol 63–65°C Polymer additives Oxidizes in air, toxic
1,4-Benzenediamine (106-50-3) C₆H₈N₂ 108.14 g/mol Water, ethanol 138–140°C Hair dyes, polymers Allergen, nephrotoxic
Bismark Brown Y (8005-77-4) C₁₈H₁₆N₆ 316.37 g/mol Limited organic solvents ~200°C Leather dyeing Moderate toxicity

Research Findings and Trends

Recent studies highlight the target compound’s utility in niche applications like cytological staining due to its selective binding to keratinized cells . However, regulatory scrutiny over azo dyes (e.g., EU REACH) emphasizes the need for alternatives due to environmental persistence and toxicity concerns .

Preparation Methods

Diazotization and Azo Coupling Approach

The classical and most widely reported method for preparing this compound involves the diazotization of aromatic amines followed by azo coupling with aromatic diamines or substituted anilines. The general synthetic pathway is:

  • Step 1: Diazotization
    Aromatic amines such as 4-methyl-1,3-phenylenediamine are treated with nitrous acid under acidic conditions (usually hydrochloric acid) at low temperatures to form diazonium salts.

  • Step 2: Azo Coupling
    The diazonium salts are then coupled with 1,3-benzenediamine derivatives bearing methyl substituents at specific positions (e.g., 6-methyl) to form the bis-azo compound.

This method is scalable and allows for control over substitution patterns by selecting appropriate starting materials. The reaction conditions such as temperature, pH, and solvent system (often aqueous acidic media) are critical for controlling the coupling efficiency and minimizing side reactions.

Use of 4-Methyl-1,3-Phenylene Bis(azo) Precursors

The key intermediate in the synthesis is the 4-methyl-1,3-phenylene bis(azo) moiety, which is prepared by diazotization of 4-methyl-1,3-phenylenediamine followed by coupling with methyl-substituted benzenediamines. This intermediate is then further reacted to yield the final bis-azo compound.

Alternative Synthetic Routes and Modifications

Though direct diazotization and coupling remain the principal method, some research indicates alternative or modified procedures involving hydrazine derivatives and orthoester intermediates for related azo compounds, which may offer more facile or selective synthesis routes. For example:

  • Refluxing aromatic diamines with triethyl orthoacetate or triethyl orthopropionate in the presence of hydrazine monohydrate can generate hydrazonoyl intermediates that upon further treatment yield azo compounds with methyl substituents.

  • These methods, while demonstrated for other azo and triazole derivatives, suggest potential pathways to synthesize structurally related bis-azo compounds with controlled substitution patterns and improved yields.

Purification and Analysis

Following synthesis, the compound is typically purified by chromatographic methods such as reverse phase high-performance liquid chromatography (RP-HPLC) using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This purification is essential to isolate the target compound from side products and unreacted starting materials.

Summary Table of Preparation Methods

Preparation Step Description Conditions/Notes
Diazotization Conversion of aromatic amines to diazonium salts using nitrous acid in acidic aqueous media Low temperature (~0–5 °C), acidic pH
Azo Coupling Reaction of diazonium salts with 1,3-benzenediamine derivatives to form azo bonds Controlled pH, temperature; aqueous or mixed solvents
Hydrazonoyl Intermediate Route Reflux of aromatic diamines with triethyl orthoesters and hydrazine to form hydrazonoyl chlorides Alternative method for related azo compounds
Purification RP-HPLC using acetonitrile/water/phosphoric or formic acid mobile phases Scalable for preparative and analytical purposes

Research Findings and Considerations

  • The azo coupling reaction is highly sensitive to substituent effects on the aromatic rings, influencing the coupling position and product stability.

  • The use of methyl substituents at the 4- and 6-positions enhances the electron density, facilitating azo bond formation and stabilizing the azo linkage.

  • The diazotization step requires careful temperature control to prevent decomposition of diazonium salts.

  • Purification by RP-HPLC is effective for isolating the compound and removing impurities, which is critical for applications in dye formulation and analytical studies.

  • Mass spectrometry-compatible mobile phases (replacing phosphoric acid with formic acid) enable detailed structural confirmation and impurity profiling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-], and how can reaction conditions be systematically optimized?

  • Methodology :

  • Diazotization-Coupling : Azo compounds are typically synthesized via diazotization of aromatic amines (e.g., 4-methyl-1,3-phenylenediamine) under acidic conditions (0–5°C, HCl/NaNO₂), followed by coupling with electron-rich substrates (e.g., 6-methyl-1,3-benzenediamine). pH control (4–6) is critical to avoid side reactions like diazoamino compound formation .
  • Optimization : Use factorial design experiments to vary temperature, pH, and stoichiometric ratios. Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 450–550 nm) .

Q. How can structural characterization of this azo compound be performed to confirm its regiochemistry and substituent positions?

  • Methodology :

  • Spectroscopy : Combine 1H^1H-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 2.3–2.7 ppm for methyl groups) and 13C^{13}C-NMR (azo group carbons at δ 140–160 ppm). FT-IR analysis can confirm azo (-N=N-) stretches at 1450–1600 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. What computational approaches are effective for predicting the electronic properties and stability of this azo dye under varying environmental conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability. Simulate substituent effects (e.g., methyl groups) on electron density distribution and azo bond dissociation energy. Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set .
  • Environmental Stability Modeling : Use molecular dynamics (MD) to predict degradation pathways under UV light or oxidative conditions (e.g., reactive oxygen species interactions) .

Q. How can analytical challenges in quantifying trace degradation products of this compound in environmental matrices be addressed?

  • Methodology :

  • HPLC-MS/MS : Employ a reverse-phase C18 column with gradient elution (methanol/0.1% formic acid). Use MRM (multiple reaction monitoring) for selective detection of degradation products (e.g., aromatic amines or quinones) .
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate analytes from water or soil extracts. Validate recovery rates (70–120%) via spiked matrices .

Q. What experimental strategies resolve contradictions in reported photodegradation rates of structurally similar azo dyes?

  • Methodology :

  • Controlled Degradation Studies : Use a solar simulator with calibrated UV intensity (W/m²) to standardize light exposure. Compare degradation kinetics under aerobic vs. anaerobic conditions.
  • Data Reconciliation : Apply multivariate regression to identify critical variables (e.g., pH, dissolved oxygen, substituent electronic effects). For example, electron-withdrawing groups (e.g., -NO₂) accelerate degradation, while methyl groups may stabilize the azo bond .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-
Reactant of Route 2
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1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-

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